

A Comparative Guide to the Properties of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

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This guide provides a comprehensive comparison of the physicochemical properties of **1,1-diethylcyclopropane** with its structural isomers, cis- and trans-1,2-diethylcyclopropane, and its acyclic analogue, n-heptane. The data presented is supported by experimental values from peer-reviewed literature and established chemical databases. Detailed experimental methodologies for key analytical techniques are also provided.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of **1,1-diethylcyclopropane** and its selected alternatives.

Property	1,1-Diethylcyclopropane	cis-1,2-Diethylcyclopropane	trans-1,2-Diethylcyclopropane	n-Heptane
CAS Number	1003-19-6	71032-67-2	71032-66-1	142-82-5
Molecular Formula	C ₇ H ₁₄	C ₇ H ₁₄	C ₇ H ₁₄	C ₇ H ₁₆
Molecular Weight (g/mol)	98.19	98.19	98.19	100.21
Boiling Point (°C)	87.9[1]	93.5 (calc.)	89.5 (calc.)	98.4[2]
Melting Point (°C)	-105.9[1]	Not available	Not available	-90.6[2]
Density (g/cm ³ at 20°C)	0.774[1]	Not available	Not available	0.684
Refractive Index (at 20°C)	1.3915 (est.)[1]	Not available	Not available	1.387
Vapor Pressure (mmHg at 25°C)	70.4[1]	Not available	Not available	45.8

Spectroscopic Data: 1,1-Diethylcyclopropane

- ¹³C NMR Spectroscopy: Data available in the literature, for example, in the work by R. Touillaux and M. Van Meerssche in Organic Magnetic Resonance, 16, 71(1981).[2]
- Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for **1,1-diethylcyclopropane** (NIST Number: 113635).[2]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and have been compiled by John Wiley & Sons, Inc.[2]

Experimental Protocols

Synthesis of 1,1-Diethylcyclopropane

A common method for the synthesis of 1,1-disubstituted cyclopropanes is the Simmons-Smith or a modified Simmons-Smith (Furukawa) reaction. Below is a generalized protocol for the cyclopropanation of 3-ethyl-2-pentene to yield **1,1-diethylcyclopropane**.

Reaction:

Generalized Protocol:

- **Preparation of the Zinc-Copper Couple:** Zinc dust is activated by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether, and then treated with a copper acetate solution.
- **Reaction Setup:** A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with the activated zinc-copper couple and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Reagents:** A solution of diiodomethane in diethyl ether is added to the stirred suspension. The mixture is gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).
- **Cyclopropanation:** A solution of 3-ethyl-2-pentene in diethyl ether is added dropwise to the reaction mixture. The reaction is typically stirred at reflux for several hours to ensure complete conversion.
- **Workup:** The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
- **Purification:** The crude product is purified by fractional distillation to yield pure **1,1-diethylcyclopropane**.

Physicochemical Property Measurement

Boiling Point Determination (Thiele Tube Method):

- A small amount of the liquid sample is placed in a fusion tube.

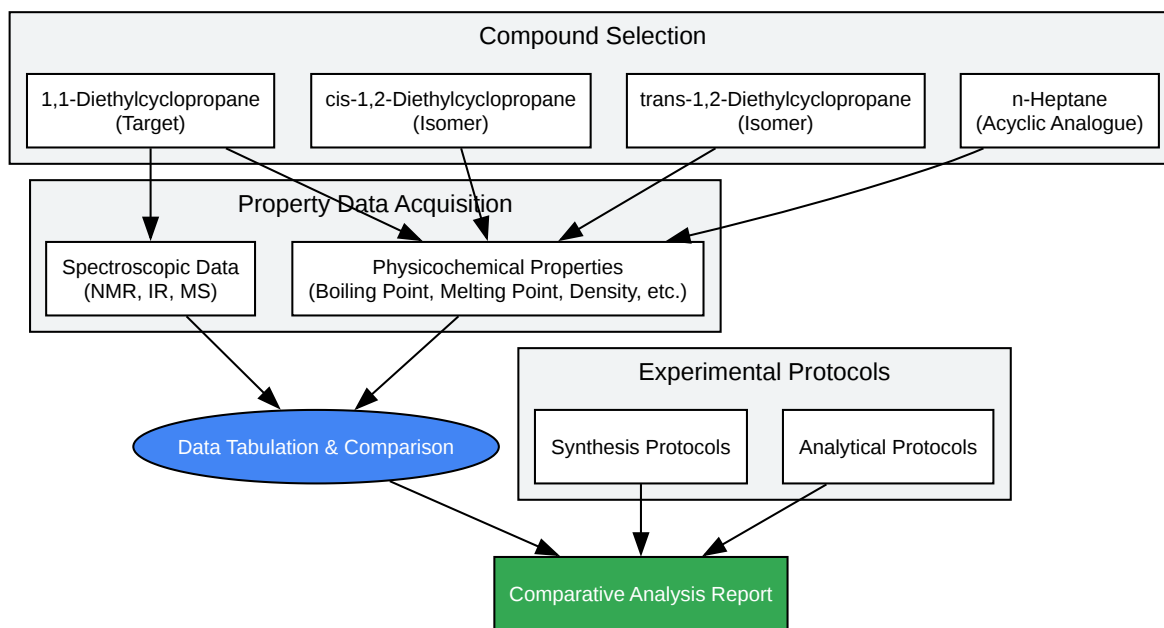
- A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- As the temperature rises, a rapid stream of bubbles will emerge from the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, a standard pulse program is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.
- Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure of the molecule.

Logical Workflow for Property Comparison

The following diagram illustrates a logical workflow for the comparison of physicochemical properties of **1,1-diethylcyclopropane** and its alternatives.



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Caption: Workflow for Comparative Analysis of **1,1-Diethylcyclopropane** Properties.

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References

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- To cite this document: BenchChem. [A Comparative Guide to the Properties of 1,1-Diethylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092845#literature-comparison-of-1-1-diethylcyclopropane-properties\]](https://www.benchchem.com/product/b092845#literature-comparison-of-1-1-diethylcyclopropane-properties)

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